

Application Notes and Protocols: Hpk1-IN-37

Cell-Based Assay Using Jurkat Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hpk1-IN-37*

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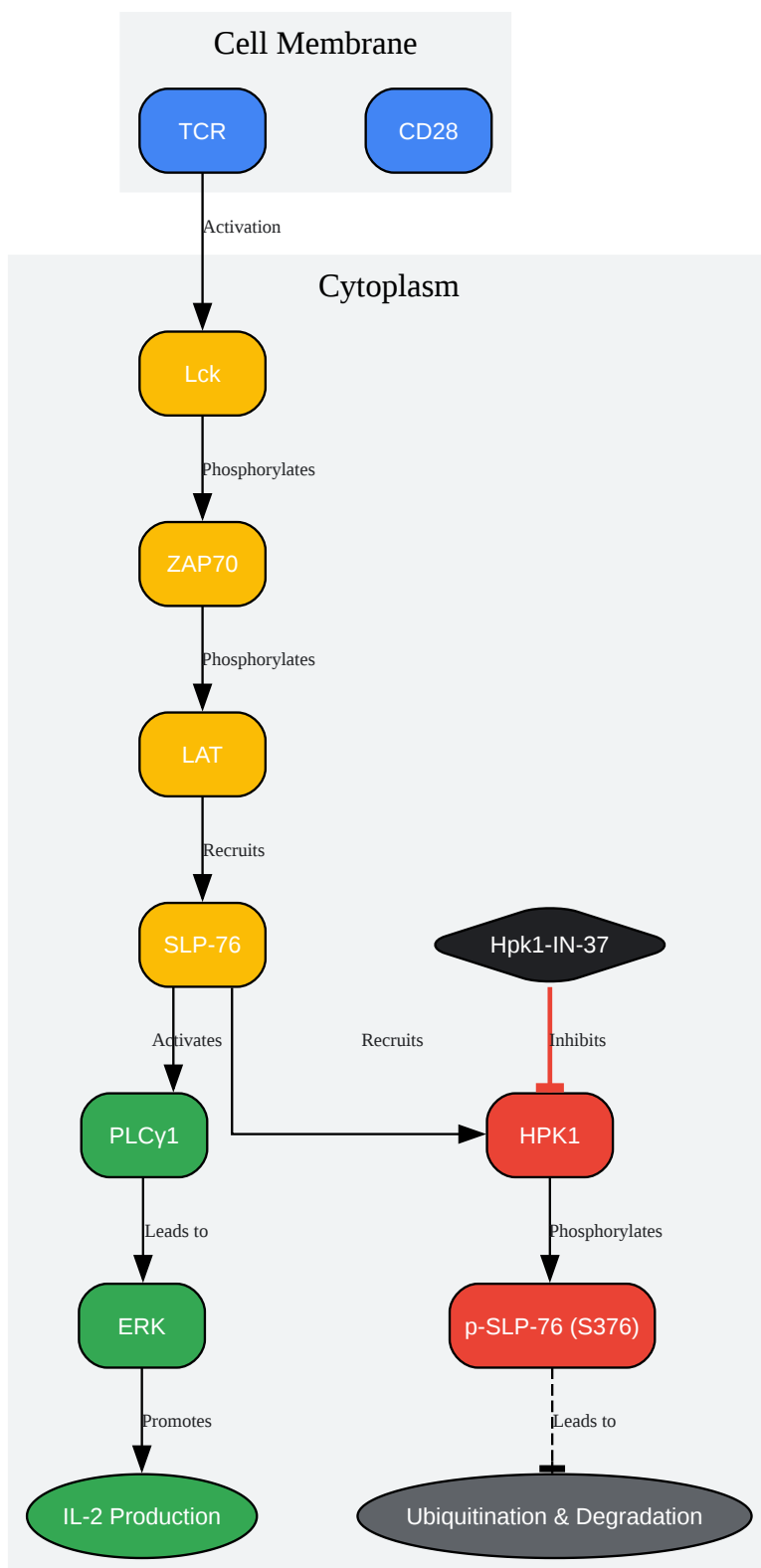
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at serine 376 (Ser376).[3] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and proteasomal degradation of SLP-76, which ultimately dampens T-cell activation and effector functions, such as interleukin-2 (IL-2) production.[4]

Given its role in suppressing T-cell responses, HPK1 has emerged as a promising therapeutic target in immuno-oncology. Inhibition of HPK1 is expected to enhance anti-tumor immunity by releasing the brakes on T-cell activation.[1][5] **Hpk1-IN-37** is a potent and selective small molecule inhibitor of HPK1. This document provides detailed protocols for cell-based assays using the Jurkat human T-cell line to characterize the activity of **Hpk1-IN-37**.

Hpk1 Signaling Pathway in T-Cells

The diagram below illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling cascade.



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Caption: Hpk1 negative regulation of TCR signaling.

Data Presentation

The potency of Hpk1 inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50) in cellular assays. The table below summarizes the reported potency of a highly potent HPK1 inhibitor in a Jurkat cell-based assay measuring the phosphorylation of SLP-76 at Ser376.

Compound	Cell Line	Assay Readout	IC50 (nM)
Hpk1 Inhibitor	Jurkat	p-SLP-76 (Ser376)	3

Data is representative
of a potent Hpk1
inhibitor similar to
Hpk1-IN-37.[\[6\]](#)

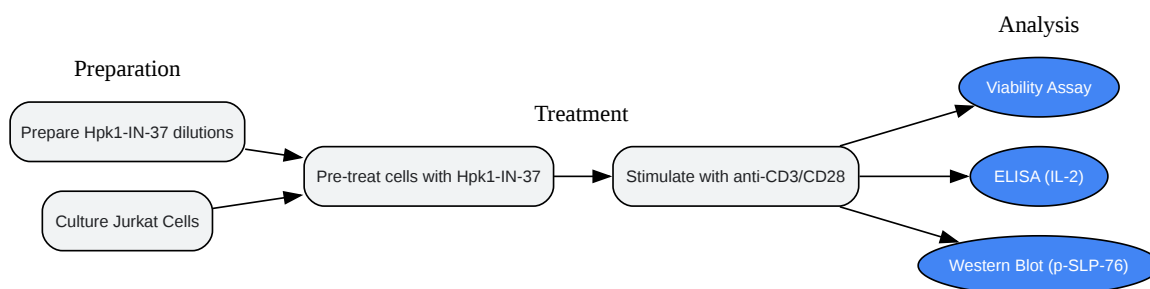
Experimental Protocols

General Cell Culture of Jurkat Cells

Jurkat cells, a human T-lymphocyte cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[\[7\]](#) Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are subcultured every 2-3 days to maintain a cell density between 1×10^5 and 1×10^6 cells/mL.[\[1\]](#)[\[7\]](#)

Experimental Workflow Overview

The general workflow for assessing the impact of **Hpk1-IN-37** on Jurkat cells is depicted below.



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Caption: General workflow for **Hpk1-IN-37** cell-based assays.

Protocol 1: Inhibition of SLP-76 Phosphorylation

This protocol details the methodology to assess the inhibitory effect of **Hpk1-IN-37** on its direct substrate, SLP-76, in Jurkat cells via Western blotting.

Materials:

- Jurkat cells
- RPMI-1640 medium, FBS, Penicillin-Streptomycin
- **Hpk1-IN-37**
- DMSO (vehicle control)
- Anti-human CD3 antibody (clone OKT3)
- Anti-human CD28 antibody
- Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-SLP-76 (Ser376)[2]
 - Rabbit anti-total SLP-76
 - Rabbit anti-β-Actin (loading control)
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Plating: Seed Jurkat cells at a density of 1×10^6 cells/mL in a 6-well plate.
- Inhibitor Treatment: Prepare serial dilutions of **Hpk1-IN-37** in culture medium. Add the desired concentrations of **Hpk1-IN-37** or DMSO vehicle to the cells. Incubate for 1-2 hours at 37°C.
- Cell Stimulation: Stimulate the Jurkat cells by adding anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 4 µg/mL) antibodies for 15-30 minutes at 37°C.[8]
- Cell Lysis:
 - Harvest the cells by centrifugation at 500 x g for 5 minutes.
 - Wash the cell pellet once with ice-cold PBS.
 - Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]

- Incubate on ice for 30 minutes with occasional vortexing.[\[9\]](#)
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[\[9\]](#)
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[\[9\]](#)
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[9\]](#)
 - Incubate the membrane with the primary antibody against p-SLP-76 (Ser376) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[9\]](#)
 - Wash the membrane three times with TBST.
 - Visualize the protein bands using an ECL substrate and an imaging system.[\[9\]](#)
 - Strip the membrane and re-probe for total SLP-76 and β-Actin to ensure equal loading.

Protocol 2: IL-2 Secretion Assay

This protocol measures the functional consequence of HPK1 inhibition by quantifying the amount of IL-2 secreted by Jurkat cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Jurkat cells

- RPMI-1640 medium, FBS, Penicillin-Streptomycin
- **Hpk1-IN-37**
- DMSO (vehicle control)
- Anti-human CD3 antibody (clone OKT3)
- Anti-human CD28 antibody
- 96-well flat-bottom tissue culture plates
- Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
- Wash buffer (PBS with 0.05% Tween-20)
- Stop solution (e.g., 1M H₂SO₄)
- Microplate reader

Procedure:

- Plate Coating (for stimulation): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C. Wash the wells three times with PBS before adding cells.
- Cell Plating: Seed Jurkat cells at a density of 1×10^5 cells per well in the anti-CD3 coated plate.
- Inhibitor Treatment: Add serial dilutions of **Hpk1-IN-37** or DMSO vehicle to the respective wells.
- Co-stimulation: Add soluble anti-CD28 antibody (e.g., 4 µg/mL) to each well.[8]
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]

- Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
- ELISA:
 - Perform the human IL-2 ELISA according to the manufacturer's instructions.
 - Briefly, coat an ELISA plate with the capture antibody.
 - Block the plate.
 - Add the collected cell culture supernatants and IL-2 standards to the wells and incubate.
 - Wash the wells and add the biotinylated detection antibody.
 - Wash and add streptavidin-HRP.
 - Wash and add the TMB substrate.
 - Stop the reaction with the stop solution.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the concentration of IL-2 in each sample by comparing the absorbance to the standard curve.

Protocol 3: Cell Viability Assay

It is crucial to assess whether the observed effects of **Hpk1-IN-37** are due to specific inhibition of HPK1 rather than general cytotoxicity. An MTS or similar cell viability assay can be performed in parallel.

Materials:

- Jurkat cells
- RPMI-1640 medium, FBS, Penicillin-Streptomycin
- **Hpk1-IN-37**

- DMSO (vehicle control)
- 96-well tissue culture plates
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Cell Plating: Seed Jurkat cells at a density of 1×10^5 cells per well in a 96-well plate.^[7]
- Inhibitor Treatment: Add serial dilutions of **Hpk1-IN-37** or DMSO vehicle to the wells. Include wells with untreated cells as a control.
- Incubation: Incubate the plate for the same duration as the functional assays (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
- MTS Assay:
 - Add 20 µL of the MTS reagent to each well.^[7]
 - Incubate for 2-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

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